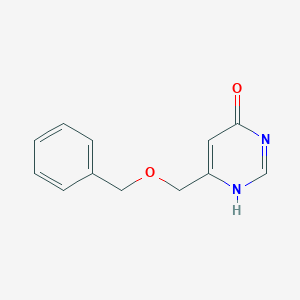

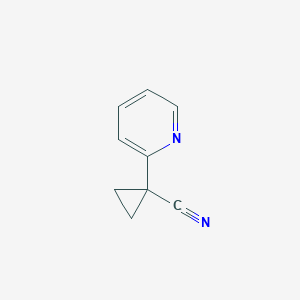

1-(吡啶-2-基)环丙烷甲腈

描述

Synthesis Analysis

The synthesis of cyclopropanecarbonitrile derivatives, including 1-(Pyridin-2-yl)cyclopropanecarbonitrile, often involves multi-component reactions. One approach includes the three-component condensation of β-ketonitriles, pyridinium ylides, and aldehydes, leading to the formation of cyclopropanecarbonitrile derivatives as major or competing products through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization (Demidov et al., 2021). Another method involves a one-pot two-step tandem reaction using pyridinium ylides for the efficient synthesis of polysubstituted cyclopropanes (Wang et al., 2009).

Molecular Structure Analysis

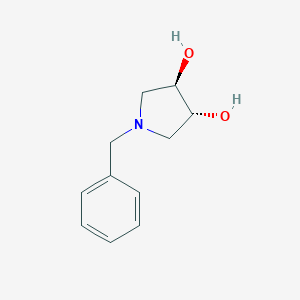

The molecular structure of cyclopropanecarbonitriles can be complex and varies based on the substituents on the cyclopropane ring. Studies have shown that the molecular structures of compounds related to 1-(Pyridin-2-yl)cyclopropanecarbonitrile demonstrate significant interactions such as C–H⋯N, C–H⋯π, and π⋯π, which play a crucial role in their crystal packing and stability (Lai et al., 2006).

Chemical Reactions and Properties

Cyclopropanecarbonitrile compounds, including 1-(Pyridin-2-yl)cyclopropanecarbonitrile, participate in a range of chemical reactions. These include cycloaddition reactions, where cyclopropanes serve as precursors for the synthesis of complex molecules. For example, diboron(4)-catalyzed remote [3+2] cycloaddition of cyclopropanes has been developed for the synthesis of pyridine-substituted cyclopentanes and other complex structures (Xu et al., 2022).

Physical Properties Analysis

The physical properties of cyclopropanecarbonitriles, such as 1-(Pyridin-2-yl)cyclopropanecarbonitrile, can be determined through various spectroscopic and analytical techniques. Studies involving compounds with similar structures have employed techniques like FT-IR, NMR, and UV spectroscopy to characterize their physical properties, providing insights into their stability, purity, and structural configuration (Özdemir et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-(Pyridin-2-yl)cyclopropanecarbonitrile are influenced by its functional groups and structural framework. These compounds exhibit a range of reactivities, including the ability to participate in cycloaddition reactions and to serve as intermediates in the synthesis of more complex heterocyclic compounds. Their reactivity is often explored in the context of synthesizing bioactive molecules or materials with specific chemical properties (Nishiyama et al., 1995).

科学研究应用

合成和反应性:

- 三组分缩合: 一项研究展示了通过涉及 β-酮腈、吡啶鎓叶立德和醛的三组分反应合成反式-4,5-二氢呋喃-3-腈和 2-羟基-2H-吡喃-5-腈。环丙烷甲腈衍生物被注意到是该过程中的竞争反应产物 (Demidov、Osyanin、Osipov 和 Klimochkin,2021)。

晶体堆积和分子相互作用:

- C–H⋯N、C–H⋯π 和 π⋯π 相互作用: 对异构的 N1,N4-双((吡啶-n-基)亚甲基)-环己烷-1,4-二胺的研究揭示了这些相互作用在这些化合物的晶体堆积中的重要性 (Lai、Mohr 和 Tiekink,2006)。

抗菌活性:

- 2-(吡啶-3-基)-4H-色酮-4-酮衍生物的合成: 一项专注于这些衍生物合成的研究发现,大多数化合物显示出有效的抗菌和抗真菌活性 (Chate、Ghotekar、Bhagat 和 Gill,2013)。

荧光和抗菌活性:

- 具有氨基酸功能的新型 3-吡啶甲腈的合成: 这项研究重点介绍了 N-[(4,6-二芳基-3-吡啶甲腈)-2-基]氨基酸酯的合成及其相当的抗菌活性 (Girgis、Kalmouch 和 Hosni,2004)。

化学探测和传感:

- 四吡啶四氢吡咯并吡咯酮的合成和初步功能研究: 这项研究探索了一种一锅法策略,以生成可作为 Zn2+ 和 Cd2+ 的选择性紫外-可见光和荧光探针的化合物 (Gao、Fang、Xu 和 Gong,2022)。

金属有机框架和配位化学:

- β-(о-羟基苄基)吡啶的合成: 这项研究涉及吡啶衍生物的合成并探索了它们的配位化学 (Osipov、Osyanin 和 Klimochkin,2018)。

作用机制

Target of Action

Mode of Action

Pharmacokinetics

It’s known that the compound has a molecular weight of 14417 , which could influence its bioavailability.

Action Environment

It’s known that the compound should be stored sealed in a dry room temperature environment .

属性

IUPAC Name |

1-pyridin-2-ylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEVNPHZQRROPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595137 | |

| Record name | 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-YL)cyclopropanecarbonitrile | |

CAS RN |

162960-28-3 | |

| Record name | 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)

![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)

![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)

![1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63392.png)